molecular formula C23H20Cl2N2O5 B3532398 N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2,5-dimethoxyphenyl)benzamide

N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2,5-dimethoxyphenyl)benzamide

Cat. No. B3532398
M. Wt: 475.3 g/mol
InChI Key: DSJUCAFSJREXAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2,5-dimethoxyphenyl)benzamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is a protein found in the outer mitochondrial membrane and plays a crucial role in the regulation of mitochondrial function. DPA-714 has been extensively studied for its potential use in the diagnosis and treatment of various diseases.

Mechanism of Action

N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2,5-dimethoxyphenyl)benzamide binds to TSPO in the outer mitochondrial membrane and modulates the function of mitochondria. TSPO is involved in the transport of cholesterol into mitochondria, which is important for the synthesis of steroid hormones. N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2,5-dimethoxyphenyl)benzamide can also modulate the production of reactive oxygen species (ROS) in mitochondria, which can contribute to the pathogenesis of neuroinflammatory diseases.
Biochemical and Physiological Effects:
N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2,5-dimethoxyphenyl)benzamide has been shown to have anti-inflammatory effects in animal models of neuroinflammation. It can reduce the activation of microglia and the production of pro-inflammatory cytokines. N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2,5-dimethoxyphenyl)benzamide can also improve mitochondrial function and reduce oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2,5-dimethoxyphenyl)benzamide has several advantages for lab experiments. It is a highly selective ligand for TSPO and can be used as a biomarker for neuroinflammation. N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2,5-dimethoxyphenyl)benzamide can also be labeled with radioisotopes and used for positron emission tomography (PET) imaging. However, N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2,5-dimethoxyphenyl)benzamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2,5-dimethoxyphenyl)benzamide. One direction is to further investigate its potential therapeutic effects in neuroinflammatory diseases. Another direction is to develop new TSPO ligands with improved properties, such as higher selectivity and solubility. Additionally, the use of N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2,5-dimethoxyphenyl)benzamide in combination with other imaging agents or therapeutic drugs could provide new insights into the pathogenesis and treatment of neuroinflammatory diseases.

Scientific Research Applications

N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2,5-dimethoxyphenyl)benzamide has been primarily studied for its potential use in the diagnosis and treatment of neuroinflammatory diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. TSPO is upregulated in activated microglia, which are immune cells in the brain that play a key role in neuroinflammation. N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2,5-dimethoxyphenyl)benzamide can bind to TSPO in activated microglia and be used as a biomarker for neuroinflammation.

properties

IUPAC Name

N-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]-2,5-dimethoxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl2N2O5/c1-30-20-12-18(27-23(29)14-6-4-3-5-7-14)21(31-2)11-17(20)26-22(28)13-32-19-9-8-15(24)10-16(19)25/h3-12H,13H2,1-2H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJUCAFSJREXAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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